

YK11: A Comparative Analysis of its Anabolic Activity Against Other Steroidal SARMs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in tissues like muscle and bone, minimizing androgenic side effects in other tissues. YK11, in particular, stands out due to its unique dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor via the induction of follistatin. This guide provides a comprehensive comparison of YK11's anabolic activity with other steroidal SARMs, supported by available experimental data.

Quantitative Data Summary

Direct quantitative comparisons of **YK11** with other steroidal SARMs in peer-reviewed literature are limited. The majority of the available data comes from in vitro studies comparing **YK11** to the natural androgen, dihydrotestosterone (DHT).



Compound	Assay Type	Cell Line	Parameter Measured	Result	Reference
YK11	In vitro Myogenic Activity	C2C12 Myoblasts	Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levels	More significant induction than DHT	[1]
YK11	In vitro Myogenic Activity	C2C12 Myoblasts	Follistatin (Fst) mRNA expression	Induced expression (not observed with DHT)	[1]
DHT	In vitro Myogenic Activity	C2C12 Myoblasts	Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA levels	Induced expression	[1]
DHT	In vitro Myogenic Activity	C2C12 Myoblasts	Follistatin (Fst) mRNA expression	No induction	[1]

Note: The lack of publicly available, direct comparative in vivo studies (e.g., Hershberger assay) for **YK11** against other steroidal SARMs necessitates a qualitative comparison based on their distinct mechanisms of action.

Qualitative Comparison with Other SARMs



SARM	Class	Primary Mechanism of Anabolic Action	Known Characteristics
YK11	Steroidal	Partial AR Agonist & Myostatin Inhibitor (via Follistatin)	Considered highly potent for muscle growth due to its dual mechanism.[2][3] May offer a "drier" gain with less water retention.
S-23	Non-steroidal	Full AR Agonist	Known for high binding affinity to the AR, leading to significant increases in muscle mass and strength, but also strong suppression of natural testosterone production. Often compared to high doses of testosterone and anabolic steroids in its effects.
LGD-4033 (Ligandrol)	Non-steroidal	AR Agonist	One of the more potent SARMs for building lean muscle mass with strong anabolic effects in muscle and bone.
RAD-140 (Testolone)	Non-steroidal	AR Agonist	Exhibits potent anabolic activity in muscle and bone and is noted for its potential



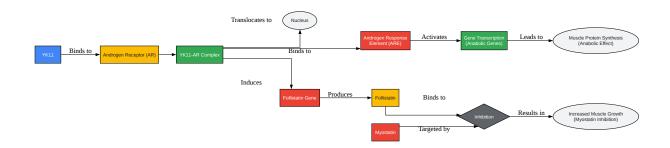


neuroprotective effects.

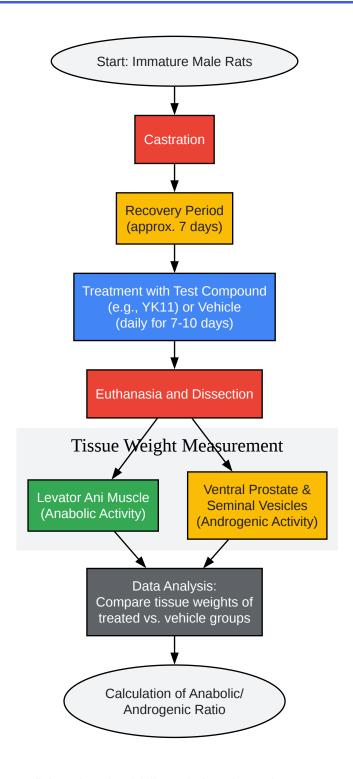
Signaling Pathways and Experimental Workflows YK11's Dual Mechanism of Action

YK11's anabolic effects are mediated through two primary pathways: partial activation of the androgen receptor and the induction of follistatin, a potent inhibitor of myostatin.









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- To cite this document: BenchChem. [YK11: A Comparative Analysis of its Anabolic Activity Against Other Steroidal SARMs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541492#a-complete-list-of-yk11-s-anabolic-activity-compared-to-other-steroidal-sarms]

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